Cas no 37491-98-8 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-)

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl- structure
37491-98-8 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-
CAS No:37491-98-8
MF:C10H13NO2
MW:179.215722799301
CID:305218
PubChem ID:37764
Update Time:2025-04-19

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-
    • 2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
    • 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
    • M 9260
    • N-Methylnorsalsolinol
    • BRN 0150401
    • QVW3CZK8SF
    • CHEBI:89546
    • SCHEMBL6247473
    • BDBM50014647
    • WETXYFNVBDLWIW-UHFFFAOYSA-N
    • 37491-98-8
    • 2(N)-Methyl-norsalsolinol
    • 1,2,3,4-Tetrahydro-2-methyl-6,7-isoquinolinediol
    • DTXSID70190942
    • CHEMBL1193326
    • CHEMBL544714
    • 2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol chloride
    • 1,2-Dimethyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol; hydrobromide
    • 4-21-00-02109 (Beilstein Handbook Reference)
    • 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol #
    • 1,2,3,4-Tetrahydroisoquinolin-6,7-diol, 2-methyl-
    • 6,7-ISOQUINOLINEDIOL, 1,2,3,4-TETRAHYDRO-2-METHYL-
    • UNII-QVW3CZK8SF
    • Q27161747
    • 2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • Inchi: 1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3
    • InChI Key: WETXYFNVBDLWIW-UHFFFAOYSA-N
    • SMILES: OC1C(=CC2=C(C=1)CCN(C)C2)O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.094629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.243
  • Boiling Point: 344.5°Cat760mmHg
  • Flash Point: 194.6°C
  • PSA: 43.7
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd